molecular formula C15H12I3NO4 B1675554 Liothyronine CAS No. 6893-02-3

Liothyronine

Katalognummer: B1675554
CAS-Nummer: 6893-02-3
Molekulargewicht: 650.97 g/mol
InChI-Schlüssel: AUYYCJSJGJYCDS-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Liothyronin ist eine synthetische Form des Schilddrüsenhormons Trijodthyronin (T3). Es wird häufig zur Behandlung von Hypothyreose und Myxödemkoma eingesetzt. Liothyronin ist bekannt für seinen schnellen Wirkungseintritt und wird oft verschrieben, wenn die Umwandlung von Thyroxin (T4) zu Trijodthyronin (T3) im peripheren Gewebe beeinträchtigt ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Liothyronin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Iodierung von Tyrosinresten beinhalten. Der Prozess umfasst in der Regel die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von Liothyronin beinhaltet die großtechnische chemische Synthese unter Verwendung ähnlicher Schritte wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Liothyronine is synthesized through a series of chemical reactions involving the iodination of tyrosine residues. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Liothyronin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Therapeutic Use in Hypothyroidism

Liothyronine is primarily used as a replacement therapy for patients with hypothyroidism, which may arise from various etiologies including primary, secondary, and tertiary causes. It is particularly beneficial for patients who do not respond adequately to levothyroxine (T4) alone.

Key Findings:

  • A study demonstrated that this compound treatment significantly improved quality of life in women with residual hypothyroid symptoms while on levothyroxine monotherapy or combination therapy .
  • The combination of levothyroxine and this compound has shown enhanced efficacy in some patients, leading to better management of symptoms such as fatigue and cognitive complaints .

Augmentation Therapy in Depression

This compound has been explored as an adjunctive treatment in major depressive disorder, particularly in cases resistant to standard antidepressant therapies.

Case Study Insights:

  • A case report highlighted a 17-year-old female who developed thyrotoxicosis after being prescribed this compound alongside antidepressants, underscoring the need for careful monitoring when using this hormone in psychiatric treatment .
  • Research indicates that adding this compound to antidepressant therapy can lead to superior response rates in some patients, although it requires careful management due to potential side effects .

Diagnostic Applications

This compound is also utilized in diagnostic settings, particularly in suppression tests for hyperthyroidism or thyroid gland autonomy.

Clinical Implications:

  • It is employed to assess thyroid function by suppressing TSH levels, aiding in the diagnosis of conditions such as hyperthyroidism or evaluating the functionality of thyroid nodules .

Innovative Delivery Systems

Recent advancements have focused on improving the delivery mechanisms of this compound to enhance its therapeutic efficacy.

Technological Developments:

  • Nanotechnology applications have been explored for targeted delivery of this compound to specific tissues, such as the brain. Studies have shown that encapsulating this compound in nanoparticles can improve its efficacy in protecting against ischemic damage during stroke models .
  • Engineered chemical conjugates have been developed to deliver this compound specifically to the liver, which may help mitigate systemic side effects while maximizing local therapeutic effects .

Combination Therapies

This compound is frequently studied in combination with other treatments for enhanced outcomes.

Research Evidence:

  • A randomized controlled trial comparing levothyroxine plus this compound against levothyroxine alone found no significant differences in body weight or lipid profiles but noted improvements in quality of life metrics among those receiving combination therapy .
  • Another study indicated that patients receiving both levothyroxine and this compound experienced improved metabolic parameters compared to those on levothyroxine alone .

Economic Considerations

The cost-effectiveness of this compound therapy has been evaluated concerning its benefits over standard treatments.

Economic Analysis:

  • A study assessed the incremental cost-effectiveness ratio of combined this compound and levothyroxine therapy versus levothyroxine alone, finding a favorable cost per quality-adjusted life year (QALY) gained, suggesting potential value in specific patient populations experiencing persistent symptoms despite standard treatment .

Wirkmechanismus

Liothyronine exerts its effects by mimicking the action of endogenous triiodothyronine (T3). It binds to thyroid hormone receptors in the cell nucleus, leading to the activation or repression of DNA transcription. This results in the synthesis of proteins that regulate various physiological processes, including metabolism, growth, and development .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Liothyronin

Liothyronin ist aufgrund seines schnellen Wirkungseintritts und seiner höheren Potenz im Vergleich zu Levothyroxin einzigartig. Es ist besonders nützlich in Situationen, in denen eine schnelle Korrektur der Hypothyreose erforderlich ist oder wenn die Umwandlung von T4 zu T3 beeinträchtigt ist .

Biologische Aktivität

Liothyronine, also known as L-triiodothyronine (LT3), is a synthetic form of the thyroid hormone triiodothyronine. It plays a crucial role in metabolic processes, influencing various physiological activities in the body. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects primarily through the following mechanisms:

  • Thyroid Hormone Receptor Binding : this compound binds to thyroid hormone receptors (TRs) in the nucleus of cells, influencing gene transcription and protein synthesis. This action regulates metabolic processes, including energy expenditure, cellular oxidation, and tissue growth and maturation .
  • Metabolic Effects : The compound enhances carbohydrate and protein metabolism, stimulates myelination of nerves, and supports synaptic development in the nervous system .

Pharmacokinetics

This compound has a rapid onset of action, with physiological effects observable within hours after administration. Its half-life is approximately 7 hours, necessitating multiple daily doses for sustained effects . In comparison to levothyroxine (LT4), which has a longer half-life of 1.5 to 2 days, this compound's rapid metabolism leads to more immediate but shorter-lived effects .

Clinical Applications

This compound is primarily used in the treatment of hypothyroidism, particularly in patients who do not respond adequately to LT4 monotherapy. Research has shown that LT3 can significantly improve quality of life (QoL) metrics in patients with residual hypothyroid symptoms despite adequate LT4 therapy.

Case Study: Quality of Life Improvement

A study involving female patients demonstrated that after 12 weeks of LT3 treatment:

  • Significant Improvements : 12 out of 13 domains measured by the ThyPRO questionnaire showed significant improvements, particularly in tiredness (mean reduction -21 ± 26; P<0.0001) and cognitive complaints (mean reduction -20 ± 20; P<0.0001) .
  • Fatigue Reduction : All dimensions of fatigue assessed improved significantly compared to baseline measurements .

Comparative Effectiveness

This compound has been compared with levothyroxine in several studies regarding its effectiveness and safety:

Study TypeFindings
Observational StudyNo increased risk of cardiovascular disease or fractures was observed in patients using this compound compared to those on LT4 alone .
Randomized Controlled TrialsCombination therapy with LT4 and LT3 showed improved QoL metrics over LT4 alone but did not consistently demonstrate superior clinical outcomes across all studies .

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

  • Adverse Reactions : Reports include fatigue, dizziness, muscle aches, anxiety, and irritability. The incidence of these side effects was similar between LT3 and LT4 groups .
  • Overtreatment Risks : Excessive doses can lead to hyperactivity and other complications such as craniosynostosis in pediatric populations .

Eigenschaften

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023216
Record name 3,5,3'-Triiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Liothyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.
Record name SID11532858
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Liothyronine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIOTHYRONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism., LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND., TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES.
Record name Liothyronine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIOTHYRONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS

CAS No.

15785-49-6, 6893-02-3
Record name L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15785-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6893-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liothyronine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liothyronine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00279
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5,3'-Triiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liothyronine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIOTHYRONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIOTHYRONINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Liothyronine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine
Reactant of Route 2
Liothyronine
Reactant of Route 3
Liothyronine
Reactant of Route 4
Liothyronine
Reactant of Route 5
Liothyronine
Reactant of Route 6
Reactant of Route 6
Liothyronine
Customer
Q & A

Q1: How does liothyronine exert its effects within the body?

A1: this compound acts as an agonist of thyroid hormone receptors, primarily located in the nucleus of cells []. Binding to these receptors influences the expression of genes involved in a wide range of metabolic processes, including growth, development, and energy expenditure [, ].

Q2: What are the downstream effects of this compound binding to thyroid hormone receptors?

A2: this compound binding can lead to diverse effects, including increased protein synthesis, enhanced glucose uptake in certain tissues [], and stimulation of lipid metabolism [, ].

Q3: What is the molecular formula and weight of this compound?

A3: this compound sodium has the molecular formula C15H11I3NNaO4 and a molecular weight of 672.96 g/mol [].

Q4: Is there spectroscopic data available for this compound?

A4: Yes, analytical techniques like differential pulse polarography have been employed to quantify this compound in various samples [].

Q5: What challenges are associated with formulating stable this compound solutions?

A5: this compound can degrade in certain solutions like phosphate-buffered saline. Research has explored alternative formulations, such as those using methanolic sodium hydroxide, to enhance stability, particularly during storage and transport [].

Q6: How does temperature affect the stability of this compound solutions?

A6: Studies show improved stability of this compound in a methanolic sodium hydroxide solution when stored at -25°C and 4°C compared to phosphate-buffered saline. Notably, stability at 4°C was deemed sufficient, facilitating easier transport while maintaining the cold chain [].

Q7: What is the typical pharmacokinetic profile of this compound?

A7: this compound exhibits rapid absorption following oral administration, with peak serum concentrations observed around 2.5 hours after a single dose. Its short half-life necessitates frequent dosing to maintain therapeutic levels [].

Q8: How does the pharmacokinetic profile of this compound differ from levothyroxine?

A8: this compound exhibits a faster onset and shorter duration of action compared to levothyroxine, which is converted to this compound in the body [].

Q9: How does a single dose of this compound affect heart rate and TSH levels?

A9: A single dose of this compound can transiently increase heart rate, peaking approximately 5 hours post-administration. TSH suppression begins around 2 hours post-dose, reaching its lowest point at 12 hours, and remaining suppressed for 2–3 days [].

Q10: What is the primary clinical use of this compound?

A10: this compound is primarily prescribed to treat hypothyroidism, a condition characterized by insufficient thyroid hormone production [, ].

Q11: Is there evidence supporting the use of this compound in combination with levothyroxine for hypothyroidism?

A11: While some patients report preference for combination therapy [], clinical trials have yielded mixed results regarding its superiority over levothyroxine monotherapy in terms of well-being, general health, quality of life, and lipid profiles [, , , , , , ].

Q12: Has this compound been investigated for its potential in treating conditions other than hypothyroidism?

A12: Yes, research suggests this compound may have potential as an adjunctive therapy for depression, particularly in combination with antidepressants like tricyclic antidepressants and selective serotonin reuptake inhibitors [, , ].

Q13: Are there any genetic factors that might influence the response to this compound?

A13: Research suggests individuals with a specific polymorphism in the deiodinase 2 (D2) gene, responsible for converting thyroxine to triiodothyronine in the brain, might experience greater symptom improvement with combined levothyroxine and this compound therapy compared to levothyroxine alone [].

Q14: Has this compound shown potential in managing specific complications associated with other medical conditions?

A14: A case study reported that this compound might improve glycemic control in patients with insulin receptor mutations by potentially increasing brown adipose tissue activity and volume, although further research is needed to confirm this finding [].

Q15: What are the potential risks associated with this compound therapy?

A15: this compound therapy requires careful monitoring due to the risk of iatrogenic thyrotoxicosis, particularly in cases of compounding errors or improper dosage. Clinical manifestations of thyrotoxicosis, such as cardiovascular complications and neurological symptoms, may necessitate prompt intervention [].

Q16: Are there specific safety considerations for this compound use in adolescents?

A16: Yes, careful monitoring is crucial in adolescents due to their developing endocrine systems. The rapid onset of action of this compound warrants close attention to clinical signs and symptoms of thyrotoxicosis, as these may precede laboratory detection [].

Q17: Have there been efforts to develop targeted delivery systems for this compound?

A17: While specific targeted delivery systems for this compound are not extensively discussed in the provided research, it represents an active area of investigation within drug delivery research to enhance the therapeutic index of various drugs.

Q18: Are there specific biomarkers currently used to monitor this compound therapy effectiveness?

A18: Currently, monitoring primarily relies on clinical symptom resolution and thyroid function tests, including TSH, free T3, and free T4 levels [, ]. Research into more specific biomarkers to predict efficacy, monitor treatment response, and identify adverse effects is ongoing.

Q19: What analytical methods are employed to quantify this compound in biological samples?

A19: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique due to its high sensitivity and selectivity. This method allows for the simultaneous quantification of levothyroxine and its metabolite, this compound, in human serum [].

Q20: What are the challenges associated with measuring endogenous levels of levothyroxine and this compound in pharmacokinetic studies?

A20: Accurately quantifying endogenously present analytes is crucial for determining drug efficacy and therapeutic doses. The presence of interfering compounds in biological matrices necessitates the development of highly sensitive and specific analytical methods [].

Q21: What resources are available for researchers studying this compound?

A21: Numerous research databases, including PubMed and Semantic Scholar, offer access to a wealth of scientific literature on this compound. Additionally, collaborations between clinicians and basic science researchers are crucial to advancing our understanding and optimizing its therapeutic applications.

Q22: How has the use of this compound evolved over time?

A22: Early research primarily focused on understanding the pharmacological properties of this compound and its use in treating hypothyroidism []. Over time, research expanded to explore its potential in other conditions, such as depression [], and to investigate the impact of genetic variations on treatment response [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.